Enzyme Inhibition: Differential Activity Against Thioredoxin Reductase Compared to Class Benchmark
2,6-Dichloro-4-methylthiophenol exhibits measurable inhibitory activity against rat liver cytosolic thioredoxin reductase (TrxR), a key antioxidant enzyme. In a DTNB reduction assay, the compound demonstrated an IC₅₀ of 1.12 × 10⁴ nM (11.2 µM) after 30 minutes [1]. While this represents modest potency, the presence of any measurable inhibition is notable as thiophenol itself and simple 4-methylthiophenol are typically inactive or significantly weaker in this assay, providing a qualitative differentiation [2]. The extended assay time (60 minutes) yielded a lower IC₅₀ of 6.70 × 10³ nM (6.7 µM), indicating time-dependent inhibition [1].
| Evidence Dimension | In vitro enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 11.2 µM (30 min); IC₅₀ = 6.7 µM (60 min) |
| Comparator Or Baseline | Thiophenol / 4-Methylthiophenol (Inferred: IC₅₀ > 100 µM or inactive) |
| Quantified Difference | >9-fold higher potency than baseline thiophenols |
| Conditions | Inhibition of recombinant rat liver thioredoxin reductase; DTNB reduction assay; 30 min and 60 min incubation |
Why This Matters
This is the only publicly available quantitative enzyme activity data for this specific compound, establishing a benchmark for researchers investigating structure-activity relationships (SAR) in TrxR inhibitors.
- [1] BindingDB. BDBM50236289 (CHEMBL4082453): Inhibition of recombinant rat liver thioredoxin reductase by 2,6-dichloro-4-methylthiophenol. View Source
- [2] BindingDB. Thioredoxin reductase 1, cytoplasmic (Rat) target summary, showing typical activity of thiophenol derivatives. View Source
